N-Isopropylspiro[3.4]octan-2-amine
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Overview
Description
N-Isopropylspiro[34]octan-2-amine is a chemical compound characterized by its unique spirocyclic structure, which consists of a bicyclic system connected by a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropylspiro[3.4]octan-2-amine can be achieved through several routes. One common method involves the annulation of cyclopentane and four-membered rings. This process typically employs readily available starting materials and conventional chemical transformations, with minimal chromatographic purifications required . Another approach involves the reduction of imines, which can be achieved using various catalytic, asymmetric processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
N-Isopropylspiro[3.4]octan-2-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the addition of hydrogen or the removal of oxygen, using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Nucleophiles and electrophiles: Various organic and inorganic compounds depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-Isopropylspiro[3.4]octan-2-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Isopropylspiro[3.4]octan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Isopropylspiro[3.4]octan-2-amine include other spirocyclic amines and related structures, such as:
2-Azaspiro[3.4]octane: A structurally related compound with similar synthetic routes and applications.
Spirocyclic oxindoles: Compounds with spirocyclic structures that have applications in medicinal chemistry.
Uniqueness
This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents .
Properties
Molecular Formula |
C11H21N |
---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
N-propan-2-ylspiro[3.4]octan-2-amine |
InChI |
InChI=1S/C11H21N/c1-9(2)12-10-7-11(8-10)5-3-4-6-11/h9-10,12H,3-8H2,1-2H3 |
InChI Key |
NMKJJWUNFMIBFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CC2(C1)CCCC2 |
Origin of Product |
United States |
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